molecular formula C17H15FO B6356467 (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1176515-70-0

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B6356467
CAS No.: 1176515-70-0
M. Wt: 254.30 g/mol
InChI Key: JRDNZWRIGANBQZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an ethyl group on one phenyl ring and a fluorine atom on the other, making it a unique derivative of chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-ethylbenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and advanced purification techniques like recrystallization or column chromatography can further enhance the efficiency and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, resulting in the formation of 1-(4-ethylphenyl)-3-(2-fluorophenyl)propan-1-one.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as a model compound for studying chalcone derivatives.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is primarily related to its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The presence of the fluorine atom can enhance its binding affinity to specific molecular targets, increasing its potency.

Comparison with Similar Compounds

  • (2E)-1-(4-Methylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(4-Ethylphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (2E)-1-(4-Ethylphenyl)-3-(2-chlorophenyl)prop-2-en-1-one

Comparison:

    Structural Differences: The presence of different substituents (e.g., methyl, chlorine) on the phenyl rings.

    Chemical Properties: Variations in reactivity and stability due to different substituents.

    Biological Activities: Differences in biological activities and potency based on the nature of the substituents.

(2E)-1-(4-Ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one stands out due to the unique combination of an ethyl group and a fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-1-(4-ethylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO/c1-2-13-7-9-15(10-8-13)17(19)12-11-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDNZWRIGANBQZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.